molecular formula C7H16ClNO3 B1381881 2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride CAS No. 1803561-86-5

2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride

Cat. No.: B1381881
CAS No.: 1803561-86-5
M. Wt: 197.66 g/mol
InChI Key: KWLCLBKHFHWRIK-UHFFFAOYSA-N
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Description

“2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride” is a chemical compound with the IUPAC name (2S)-2-amino-3,3-dimethylbutanoic acid hydrochloride . It has a molecular weight of 197.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO3.ClH/c1-7(2,4-11-3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride is involved in various chemical synthesis processes. For example, its derivatives are synthesized and evaluated for their potential as pharmaceuticals or biochemical agents. Research shows the creation of related compounds with potential pharmacological applications, such as anticonvulsants with pain-attenuating properties (King et al., 2011).

Metabolism and Biological Evaluation

This compound is also significant in studies related to metabolism and biological evaluation. Studies have explored its metabolism in vivo, leading to insights into how its derivatives are processed within biological systems. These findings have implications for understanding the pharmacokinetics and pharmacodynamics of related substances (Kanamori et al., 2002).

Inhibitory and Antimicrobial Properties

Some derivatives of this compound have been found to possess inhibitory and antimicrobial properties. For example, compounds structurally related to it have been tested for their activity against various mycobacterial species, suggesting potential applications in treating infections (Tengler et al., 2013).

Catalytic and Synthesis Applications

Research also delves into the use of this compound in catalytic processes and as a precursor in the synthesis of other chemicals. Studies have explored its role in the synthesis of amino acid derivatives and other complex organic molecules, indicating its utility in organic chemistry and material science (Brunel et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-amino-4-methoxy-3,3-dimethylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,4-11-3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLCLBKHFHWRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-86-5
Record name 2-amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride
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2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride
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2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride
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2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride
Reactant of Route 5
2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride
Reactant of Route 6
2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride

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